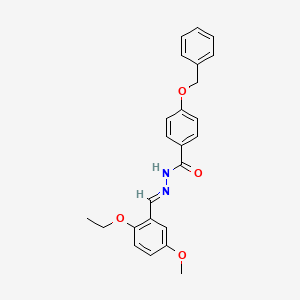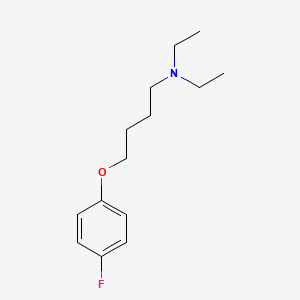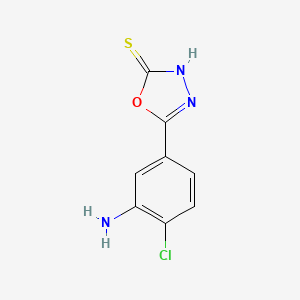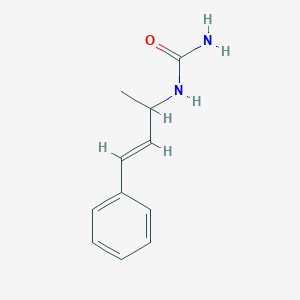![molecular formula C28H24N2O4 B3860096 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3860096.png)
2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide
Vue d'ensemble
Description
2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide, also known as BPHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPHA is a hydrazide derivative that has been synthesized by several methods, and it has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide can be toxic at high concentrations, which requires careful handling and storage.
Orientations Futures
There are several future directions for research on 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide. One area of interest is the development of 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide could be further studied for its potential applications in agriculture, as it has been found to exhibit antifungal and antibacterial activities.
Applications De Recherche Scientifique
2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial activities. 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has also been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c31-28(21-33-25-16-14-24(15-17-25)32-20-22-8-3-1-4-9-22)30-29-19-23-10-7-13-27(18-23)34-26-11-5-2-6-12-26/h1-19H,20-21H2,(H,30,31)/b29-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHLRNVLNMQZRC-VUTHCHCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-bromobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide](/img/structure/B3860021.png)
![2-hydroxy-N'-{[9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3860029.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B3860036.png)
![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860043.png)

![propyl 4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3860066.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3860069.png)
![2-{[3-(2-chlorophenoxy)propyl]amino}ethanol](/img/structure/B3860077.png)



![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860100.png)

![1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol)](/img/structure/B3860119.png)